![molecular formula C48H27Cl3 B13125676 1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene is an organic compound characterized by a central benzene ring substituted with three phenyl rings, each bearing a 4-chlorophenyl ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-tribromobenzene and 4-chlorophenylacetylene.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 1,3,5-tribromobenzene reacts with 4-chlorophenylacetylene in the presence of a palladium catalyst, copper(I) iodide, and a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions, including catalyst loading, temperature, and reaction time, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding reduced products.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: It is employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.
Chemical Sensors: The compound’s ability to undergo redox reactions makes it suitable for use in chemical sensors and biosensors.
Catalysis: It can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.
Mecanismo De Acción
The mechanism of action of 1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene involves its interaction with molecular targets through π-π stacking and electronic interactions. The compound’s extended π-conjugated system allows it to participate in charge transfer processes, making it effective in electronic applications. Additionally, its ability to form stable complexes with transition metals contributes to its catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-tris(4-aminophenyl)benzene
- 1,3,5-tris(4-carboxyphenyl)benzene
- 1,3,5-tris(4-bromophenyl)benzene
Uniqueness
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene is unique due to the presence of 4-chlorophenyl ethynyl groups, which impart distinct electronic properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C48H27Cl3 |
|---|---|
Peso molecular |
710.1 g/mol |
Nombre IUPAC |
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene |
InChI |
InChI=1S/C48H27Cl3/c49-46-25-13-37(14-26-46)4-1-34-7-19-40(20-8-34)43-31-44(41-21-9-35(10-22-41)2-5-38-15-27-47(50)28-16-38)33-45(32-43)42-23-11-36(12-24-42)3-6-39-17-29-48(51)30-18-39/h7-33H |
Clave InChI |
WWPZIIKGHGZRPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3,4-Dichlorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125595.png)
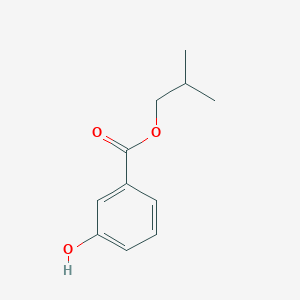
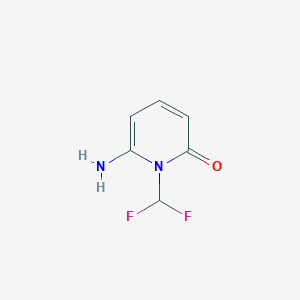
![1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13125626.png)
![2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13125635.png)
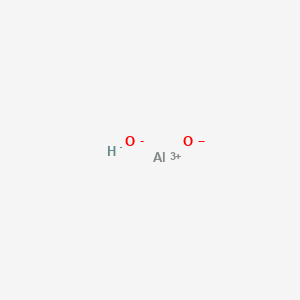
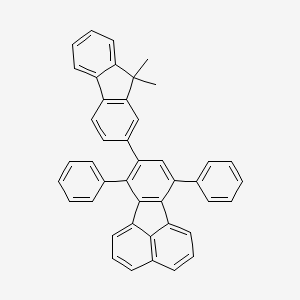
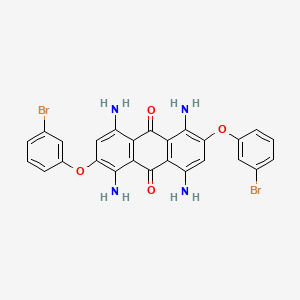

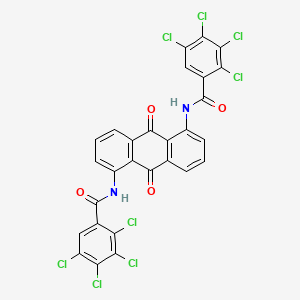
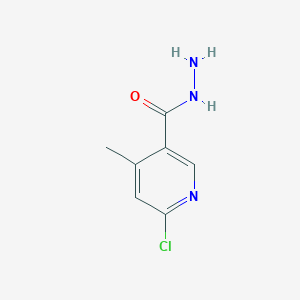

![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)

